molecular formula C24H40N2O3 B8780180 N-(3-nitrophenyl)octadecanamide

N-(3-nitrophenyl)octadecanamide

Cat. No.: B8780180
M. Wt: 404.6 g/mol
InChI Key: DDJRIUSXAVXHLW-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)octadecanamide is a synthetic amide derivative characterized by an 18-carbon alkyl chain (octadecanamide) linked to a 3-nitrophenyl group via an amide bond.

Properties

Molecular Formula

C24H40N2O3

Molecular Weight

404.6 g/mol

IUPAC Name

N-(3-nitrophenyl)octadecanamide

InChI

InChI=1S/C24H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(27)25-22-18-17-19-23(21-22)26(28)29/h17-19,21H,2-16,20H2,1H3,(H,25,27)

InChI Key

DDJRIUSXAVXHLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Variations: N,N-Dimethyloctadecanamide

  • Structure : Features an octadecanamide backbone but with dimethyl groups replacing the 3-nitrophenyl substituent.
  • Key Differences: The absence of the aromatic nitro group reduces electronic effects, likely decreasing polarity and reactivity compared to N-(3-nitrophenyl)octadecanamide. Higher lipophilicity due to the non-polar dimethyl groups, making it suitable for applications requiring lipid compatibility.
  • Data : CAS 3886-90-6; EPA systematic name: Octadecanamide, N,N-dimethyl- .

Fluorescent Derivatives: ODAF (5-N-Octadecanoyl-aminofluorescein)

  • Structure : Combines octadecanamide with a fluorescein-derived xanthene ring.
  • Key Differences: The fluorescein moiety introduces fluorescence, enabling applications in lipid nanoparticle tracking and bioimaging. Enhanced water solubility in the lactone ring-opened form compared to purely aromatic amides like this compound.
  • Application : Used as a lipophilic fluorescent label in drug delivery systems .

Aromatic Substitution Patterns: N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide

  • Structure : Shares the 3-nitrophenyl group but includes a sulfonamido-propanamide backbone.
  • Melting point differences between this compound and its precursors indicate distinct intermolecular interactions, a property relevant to this compound’s behavior in synthesis .

Halogenated Analogs: 3-Chloro-N-phenyl-phthalimide

  • Structure : Phthalimide core with a chloro substituent instead of nitro.
  • Key Differences: The chloro group is less electron-withdrawing than nitro, altering electronic properties and reactivity in polymerization reactions. Used as a monomer for polyimides, suggesting this compound could similarly serve in polymer synthesis if functionalized appropriately .

Pesticide-Related Amides: Flutolanil and Cyprofuram

  • Structures : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-cyclopropanecarboxamide).
  • Key Differences :
    • Shorter alkyl chains and trifluoromethyl/chloro groups optimize these compounds for pesticidal activity via target binding and environmental stability.
    • Contrasts with this compound’s long alkyl chain, which prioritizes lipid membrane interaction over bioactivity .

Comparative Data Table

Compound Name Key Functional Groups Molecular Features Notable Properties/Applications Reference
This compound Nitrophenyl, octadecanamide Long alkyl, aromatic nitro Potential lipid nanoparticle carrier
N,N-Dimethyloctadecanamide Dimethyl, octadecanamide Non-polar substituents High lipophilicity
ODAF Fluorescein, octadecanamide Fluorescent label Bioimaging, drug delivery
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide Electron-deficient core Polyimide monomer
Flutolanil Trifluoromethyl, benzamide Short alkyl, pesticidal Fungicide

Research Findings and Implications

  • Electronic Effects : The nitro group in this compound enhances polarity and reactivity compared to chloro or methyl substituents, impacting its suitability in charge-transfer complexes or catalysis.
  • Lipophilicity : The octadecanamide chain dominates solubility profiles, enabling integration into lipid-based systems, contrasting with shorter-chain pesticidal amides .
  • Synthetic Utility : Structural analogs like 3-chloro-N-phenyl-phthalimide demonstrate the importance of substituent choice in polymer synthesis, suggesting unexplored applications for this compound in materials science .

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